ethyl 2-{[4-(3-methylbutoxy)benzoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-[4-(3-METHYLBUTOXY)BENZAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them significant in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
The synthesis of ETHYL 2-[4-(3-METHYLBUTOXY)BENZAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Gewald synthesis, which is used to prepare thiophene derivatives. This method involves the reaction of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base . The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Chemical Reactions Analysis
ETHYL 2-[4-(3-METHYLBUTOXY)BENZAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
ETHYL 2-[4-(3-METHYLBUTOXY)BENZAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antimicrobial, antioxidant, and anticancer activities.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Industrial Applications: It is utilized in the synthesis of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(3-METHYLBUTOXY)BENZAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in microbial growth or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
ETHYL 2-[4-(3-METHYLBUTOXY)BENZAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives such as:
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Known for its antibacterial activity.
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Exhibits antioxidant and anticancer properties.
The uniqueness of ETHYL 2-[4-(3-METHYLBUTOXY)BENZAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other thiophene derivatives.
Properties
Molecular Formula |
C24H31NO4S |
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Molecular Weight |
429.6 g/mol |
IUPAC Name |
ethyl 2-[[4-(3-methylbutoxy)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H31NO4S/c1-4-28-24(27)21-19-8-6-5-7-9-20(19)30-23(21)25-22(26)17-10-12-18(13-11-17)29-15-14-16(2)3/h10-13,16H,4-9,14-15H2,1-3H3,(H,25,26) |
InChI Key |
MTYQPIOQTIIVIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(C=C3)OCCC(C)C |
Origin of Product |
United States |
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